molecular formula C12H14BrNO3S B8598465 2-(4-Bromophenyl)-1-(1,1-dioxidothiomorpholino)ethanone

2-(4-Bromophenyl)-1-(1,1-dioxidothiomorpholino)ethanone

Cat. No. B8598465
M. Wt: 332.22 g/mol
InChI Key: ICNFRWXWMGMHEN-UHFFFAOYSA-N
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Patent
US08193189B2

Procedure details

A solution of 1.17 g (5 mmol) (4-Bromo-phenyl)-acetyl chloride (CAS 37859-24-8) in 25 ml CH2Cl2 is added dropwise to a solution of 710 mg (5.25 mmol) thiomorpholine 1,1-dioxide in 25 ml CH2Cl2. After complete addition, the reaction mixture is partitioned between water and CH2Cl2. The aqueous phase is re-extracted twice with CH2Cl2. The combined organic solution is washed with brine, dried over Na2SO4 and concentrated in vacuo to afford the title compound as a light yellow residue.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](Cl)=[O:10])=[CH:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][S:15](=[O:19])(=[O:18])[CH2:14][CH2:13]1>C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([N:12]2[CH2:17][CH2:16][S:15](=[O:19])(=[O:18])[CH2:14][CH2:13]2)=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
710 mg
Type
reactant
Smiles
N1CCS(CC1)(=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the reaction mixture is partitioned between water and CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is re-extracted twice with CH2Cl2
WASH
Type
WASH
Details
The combined organic solution is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)CC(=O)N1CCS(CC1)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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